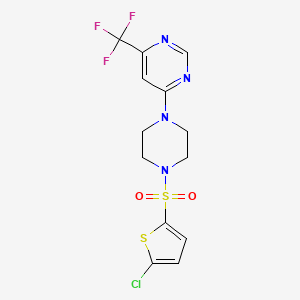
4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C13H12ClF3N4O2S2 and its molecular weight is 412.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Applications
The compound 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exhibits potential applications in the agricultural sector, particularly as a herbicide. Research indicates that derivatives of trifluoromethylpyrimidine, to which the compound is structurally related, have been utilized in the development of selective post-emergence herbicides, showing effectiveness in crops such as cotton. These herbicides operate through the metabolization of the sulfone group, which contributes to their selectivity in targeting specific weeds without harming the cotton plants (Hamprecht et al., 1999).
Antiproliferative Activity
The compound also has implications in medical research, particularly in the development of anticancer agents. Derivatives of the compound, particularly those involving piperazin-1-yl and pyrimidin-4-one structures, have shown antiproliferative activity against various human cancer cell lines. This suggests that the compound could serve as a backbone for designing new anticancer agents that inhibit the proliferation of cancer cells, providing a potential pathway for cancer treatment (Mallesha et al., 2012).
Antimicrobial Properties
Additionally, the compound's derivatives have been explored for their antimicrobial properties. Specifically, compounds containing the sulfonyl moiety and related structures have demonstrated activity against a range of microbial agents. This indicates a potential for the compound to contribute to the development of new antimicrobial drugs, which could be particularly useful in combating drug-resistant bacterial strains (Ammar et al., 2004).
Heterocyclic Chemistry Significance
The compound is also significant in the broader context of heterocyclic chemistry, particularly due to its incorporation of nitrogen and sulfur heterocycles. These structures are known for their unique bioactive behaviors, making them of great interest in the discovery of new medicinally important compounds. The compound's structural features, including the pyrimidine ring and the piperazine unit, are common in a variety of biologically active molecules, underscoring its potential for diverse applications in pharmaceutical development (Sharma et al., 2020).
Propiedades
IUPAC Name |
4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O2S2/c14-10-1-2-12(24-10)25(22,23)21-5-3-20(4-6-21)11-7-9(13(15,16)17)18-8-19-11/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXFZVQUTAPXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

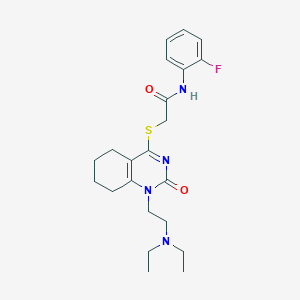
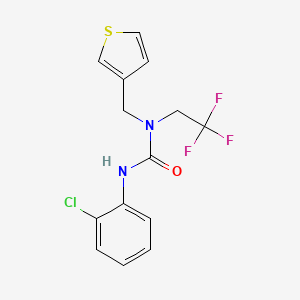
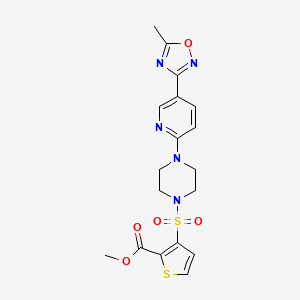
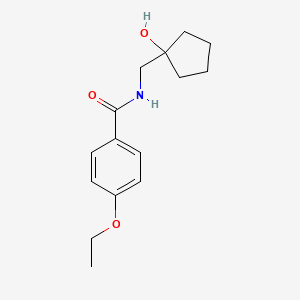



![ethyl 4-{[7-(2,5-dimethylbenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2958877.png)
![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958880.png)
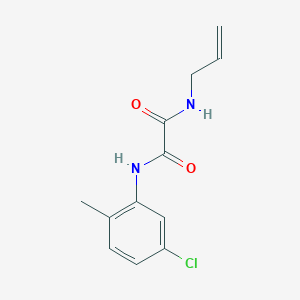
![1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2958882.png)
![3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2958885.png)
![1-[3-(2-Chloro-6-ethoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2958888.png)
![2-ethoxy-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2958890.png)